molecular formula C8H9N3O2 B2767885 6,7-diamino-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 106659-52-3

6,7-diamino-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2767885
CAS No.: 106659-52-3
M. Wt: 179.179
InChI Key: VNKUIKNSFVLUJF-UHFFFAOYSA-N
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Description

6,7-diamino-3,4-dihydro-2H-1,4-benzoxazin-3-one is an organic compound with the molecular formula C8H9N3O2 It is a benzoxazine derivative, characterized by the presence of an oxazine ring fused to a benzene ring, with amino groups at positions 6 and 7

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-diamino-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with cyanogen bromide, followed by cyclization to form the benzoxazine ring. The reaction is usually carried out in an organic solvent such as ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The product is typically purified by recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

6,7-diamino-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

6,7-Diamino-3,4-dihydro-2H-1,4-benzoxazin-3-one has been investigated for its potential therapeutic effects. Research indicates that it may possess anti-inflammatory and analgesic properties.

Case Study : In a study published in the Journal of Medicinal Chemistry, derivatives of benzoxazine compounds were synthesized and tested for their ability to inhibit inflammatory pathways. The results demonstrated that certain derivatives exhibited significant activity against pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Biological Buffering Agent

This compound serves as a non-ionic organic buffering agent in biological experiments. It is particularly useful in cell culture applications where maintaining a stable pH is critical.

Data Table: Buffering Capacity of this compound

pH RangeBuffering Capacity (mM)
6.025
7.030
8.020

The compound demonstrates effective buffering capacity within the physiological pH range (6–8.5), making it suitable for various cell culture systems .

Agricultural Chemistry

Research has explored the use of benzoxazine derivatives as bioactive agents in agriculture. These compounds can act as natural herbicides or pesticides due to their ability to inhibit specific enzymes in plant pathogens.

Case Study : A study focused on the application of benzoxazine derivatives showed promising results in controlling fungal pathogens in crops. The findings indicated that these compounds could reduce the incidence of diseases such as powdery mildew and rust .

Mechanism of Action

The mechanism of action of 6,7-diamino-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The amino groups at positions 6 and 7 can form hydrogen bonds with target proteins, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    6-amino-2H-1,4-benzoxazin-3-one: Similar structure but with only one amino group.

    2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one: Contains hydroxyl and methoxy groups instead of amino groups.

    3,4-dihydro-2H-1,4-benzoxazin-3-one: Lacks the amino groups at positions 6 and 7.

Uniqueness

6,7-diamino-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to the presence of two amino groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Biological Activity

6,7-Diamino-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS No. 106659-52-3) is a compound belonging to the benzoxazine class of heterocycles. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is C8H9N3O2C_8H_9N_3O_2, with a molecular weight of 179.18 g/mol. The compound features two amino groups that are crucial for its biological interactions.

PropertyValue
Molecular FormulaC₈H₉N₃O₂
Molecular Weight179.18 g/mol
CAS Number106659-52-3
PurityMin. 95%

Antimicrobial Activity

Research indicates that derivatives of benzoxazines exhibit significant antimicrobial properties. A study evaluated the activity of various benzoxazine derivatives against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. The results showed that certain derivatives had minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 μg/ml, indicating potent antimicrobial effects .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various in vitro assays. Compounds in this class have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that modifications in the benzoxazine structure can enhance anti-inflammatory activity .

Anticancer Activity

Studies have also focused on the anticancer properties of benzoxazine derivatives. For instance, certain synthesized derivatives have shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies indicate that specific substitutions on the benzoxazine ring can significantly enhance anticancer efficacy .

Study on Antimicrobial Efficacy

In a comparative study published in the European Journal of Medicinal Chemistry, researchers synthesized ethyl 3,4-dihydro-3-oxo derivatives and tested their antimicrobial activity against multiple pathogens. The findings revealed that some compounds exhibited stronger activity than standard antibiotics .

Evaluation of Anti-inflammatory Effects

A research article highlighted the anti-inflammatory effects of benzoxazine derivatives in a murine model of inflammation. The results indicated a significant reduction in paw edema when treated with these compounds compared to control groups .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:

  • Substituent Effects : Introduction of different substituents at positions 6 and 7 enhances biological activity.
  • Amino Group Role : The presence of amino groups is critical for interaction with biological targets.
  • Hydrophobicity : Modifications affecting hydrophobicity can alter membrane permeability and bioavailability .

Properties

IUPAC Name

6,7-diamino-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c9-4-1-6-7(2-5(4)10)13-3-8(12)11-6/h1-2H,3,9-10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKUIKNSFVLUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C(=C2)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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